molecular formula C14H9Cl2NO2 B600940 Chlorthalidone Impurity G CAS No. 16289-13-7

Chlorthalidone Impurity G

Katalognummer: B600940
CAS-Nummer: 16289-13-7
Molekulargewicht: 294.1 g/mol
InChI-Schlüssel: SXUJTBDUNKPITB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Chlorthalidone Impurity G involves the synthesis of the compound through specific chemical reactions. The process typically includes the reaction of 3,4-dichlorobenzoyl chloride with phthalimide in the presence of a base, followed by hydrolysis to yield the desired impurity .

Industrial Production Methods

Industrial production methods for this compound are designed to be feasible on a large scale and ensure high purity of the product. These methods often involve optimized reaction conditions and purification steps to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

Chlorthalidone Impurity G undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction can lead to the formation of dechlorinated products .

Wissenschaftliche Forschungsanwendungen

Analytical Characterization

The identification and quantification of Chlorthalidone Impurity G are crucial for ensuring the quality and safety of chlorthalidone formulations. Various analytical techniques have been developed to detect impurities, including:

  • High-Performance Liquid Chromatography (HPLC) : A validated reverse-phase HPLC method has been established to separate chlorthalidone from its impurities. This method is essential for assessing the purity of both the active pharmaceutical ingredient (API) and final drug products .
  • Spectroscopic Techniques : Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the structural properties of this compound. For instance, specific IR absorption bands can indicate functional groups present in the impurity, while NMR can provide insights into molecular structure .

Impact on Drug Formulations

This compound may influence the pharmacological properties of chlorthalidone formulations, including:

  • Efficacy : The presence of impurities can alter the therapeutic effectiveness of chlorthalidone. For example, impurities may compete with the active compound for binding sites or affect the drug's pharmacokinetics .
  • Safety : Impurities can introduce adverse effects that compromise patient safety. Stability studies have shown that degradation products formed during storage can lead to increased toxicity or reduced efficacy of the drug formulation .

Case Studies

Several studies highlight the importance of monitoring this compound in pharmaceutical applications:

  • Stability Studies : Research has demonstrated that stress testing chlorthalidone formulations under various conditions (e.g., acid hydrolysis, oxidative stress) can reveal degradation pathways leading to impurity formation. These findings underscore the necessity for robust analytical methods to ensure product stability over time .
  • Regulatory Compliance : The European Pharmacopoeia has established guidelines for the acceptable limits of impurities in pharmaceutical products. Compliance with these standards is critical for market approval and patient safety .

Methodologies for Detection

The detection and quantification of this compound involve several methodologies:

MethodologyDescriptionApplications
HPLCUtilizes a mobile phase to separate compounds based on their interactions with stationary phasesQuantifying impurities in APIs
IR SpectroscopyMeasures absorption characteristics to identify functional groupsStructural characterization
NMR SpectroscopyProvides detailed information about molecular structureConfirming identity of impurities

Biologische Aktivität

Chlorthalidone Impurity G, with the CAS number 16289-13-7, is a notable impurity found in commercial formulations of chlorthalidone, a thiazide-like diuretic commonly used for managing hypertension and edema. This article delves into the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Name : 3-(3,4-dichlorophenyl)-2,3-dihydro-3-hydroxy-1H-isoindol-1-one
  • Molecular Formula : C14H9Cl2NO2
  • Molecular Weight : 294.1 g/mol
  • CAS Number : 16289-13-7
  • Solubility : Sparingly soluble in aqueous buffers; maximum solubility in DMSO is approximately 0.5 mg/ml when diluted with PBS (pH 7.2) .

This compound exhibits moderate antihypertensive effects primarily through the following mechanisms:

  • Inhibition of Na+/Cl- Cotransporter : Similar to chlorthalidone, this impurity inhibits the Na+/Cl- cotransporter located in the distal convoluted tubule of the kidneys. This action prevents sodium and chloride reabsorption, leading to increased diuresis and reduction in plasma volume and cardiac output .
  • Carbonic Anhydrase Inhibition : this compound also inhibits various isoforms of carbonic anhydrase (CA), particularly isoforms CAVB, VII, IX, XII, and XIII, with inhibition constants (Kis) ranging from 2.8 to 23 nM. This inhibition may contribute to its vasodilatory effects .

Biological Activity and Pharmacological Effects

Research indicates that this compound retains some biological activities similar to chlorthalidone:

  • Antihypertensive Effects : Studies show that dietary administration of chlorthalidone (and by extension its impurities) can effectively reduce arterial hypertension and prevent ventricular hypertrophy in animal models such as DOCA-salt hypertensive rats .
  • Potential Toxicity and Safety Profiles : The impurity is used in quality control during the production of chlorthalidone formulations, indicating its relevance in assessing the safety and efficacy of pharmaceutical products .

Case Studies and Analytical Methods

Recent studies have focused on identifying and quantifying impurities like this compound using advanced analytical techniques:

  • HPLC Method Development : A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method was developed to effectively separate chlorthalidone from its impurities during synthesis. This method included modifications to existing pharmacopoeia methods to ensure resolution between chlorthalidone and related impurities .

Characterization Data

Characterization of this compound has been performed using various analytical techniques:

TechniqueObservations
IR SpectroscopyCharacteristic peaks indicating functional groups
NMR SpectroscopyDetailed chemical environment of hydrogen atoms
Mass SpectrometryConfirmation of molecular weight

The IR spectrum showed peaks at specific wavelengths corresponding to aromatic C-H stretches and amide functionalities, while NMR provided insights into the hydrogen environments within the compound .

Eigenschaften

IUPAC Name

3-(3,4-dichlorophenyl)-3-hydroxy-2H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO2/c15-11-6-5-8(7-12(11)16)14(19)10-4-2-1-3-9(10)13(18)17-14/h1-7,19H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUJTBDUNKPITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675763
Record name 3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16289-13-7
Record name 3-(3,4-Dichlorophenyl)-3-hydroxyphthalimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016289137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-DICHLOROPHENYL)-3-HYDROXYPHTHALIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYL26UC6Q7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorthalidone Impurity G
Reactant of Route 2
Reactant of Route 2
Chlorthalidone Impurity G
Reactant of Route 3
Chlorthalidone Impurity G
Reactant of Route 4
Chlorthalidone Impurity G
Reactant of Route 5
Chlorthalidone Impurity G
Reactant of Route 6
Reactant of Route 6
Chlorthalidone Impurity G

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.